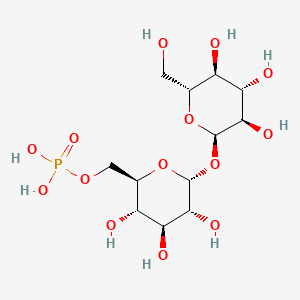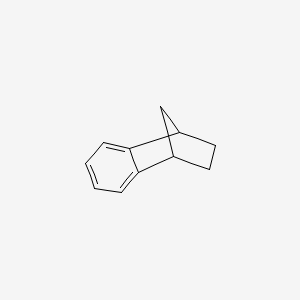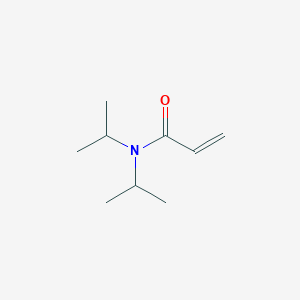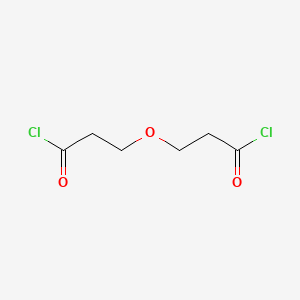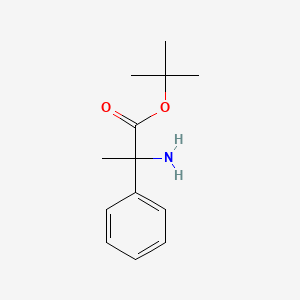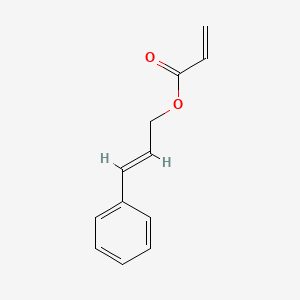
Cinnamyl acrylate
説明
Cinnamyl acrylate is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da .
Synthesis Analysis
Cinnamyl acrylate can be synthesized through various methods. One such method involves the synthesis of non-benzenoid cinnamate analogs, 3-(6-amino-7-oxocyclohepta-1,3,5-trien-1-yl)acrylates, obtained through Pd(II)-catalyzed C7-H olefination of 2-aminotropones in the presence of acrylates . Another method involves the reaction of an alcohol with (meth)acryloyl chloride .Molecular Structure Analysis
Cinnamyl acrylate contains a total of 26 bonds, including 14 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Physical And Chemical Properties Analysis
Cinnamyl acrylate has a molecular formula of C12H12O2, an average mass of 188.223 Da, and a monoisotopic mass of 188.083725 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Anticancer Potential
Cinnamyl acrylate, a derivative of cinnamic acid, has been extensively studied for its potential anticancer properties. Research indicates that cinnamic acid derivatives, including cinnamyl acrylate, possess significant antitumor efficacy. These compounds have been investigated as traditional and synthetic antitumor agents, with a focus on various cinnamoyl derivatives and their anticancer potential. This potential has been underutilized despite a rich medicinal tradition dating back to the first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Synthesis Methods
Studies have also been conducted on the synthesis methods of cinnamyl acrylate and related compounds. A notable method includes a base-free Heck reaction of acrylic acid and allyl alcohol with hypervalent iodonium salts under microwave irradiation in water. This provides a simple method for synthesizing trans-cinnamic acids and trans-cinnamyl alcohols in good yields and short time (Zhu, Song, & Cao, 2007).
Biocatalytic Synthesis
Biocatalytic synthesis of cinnamyl acetate, a related compound, has been achieved using a novel esterase from the DNA library of Acinetobacter hemolyticus. This process displayed high transesterification activity in nonaqueous systems, suggesting its potential for large-scale synthesis (Dong, Secundo, Xue, & Mao, 2017).
Nanoparticle Development
Cinnamyl acrylate derivatives have also been used in the development of novel fluorescent and photo-sensitive nanoparticles. These nanoparticles, composed of europium-based random copolymers, showed potential applications as carriers and fluorescence probes in biomedical and fluorescent fields (Shi et al., 2009).
Graft Copolymerization
Research on the chemical modification of potato starch by cinnamyl acrylate monomer through graft copolymerization has shown that these copolymers exhibit excellent resistance to polar solvents and moisture. This property makes them potentially useful in various applications, including packaging materials (Worzakowska, 2019).
Safety and Hazards
特性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h2-9H,1,10H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEMFEMQJJOZGM-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)OC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyl acrylate | |
CAS RN |
46348-68-9 | |
| Record name | NSC20971 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



